[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde
Description
[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde is a heterocyclic compound featuring a fused triazole and pyrazine ring system with a carbaldehyde substituent at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its role as a key intermediate in synthesizing small-molecule inhibitors targeting kinases such as c-Met, which are implicated in tumor proliferation and metastasis . The compound is synthesized via multi-step reactions involving hydrazine derivatives and halogenated precursors, often utilizing palladium-catalyzed chemoselective monoarylation or oxidative cyclization strategies . Its structural rigidity and electron-rich core make it suitable for further functionalization to enhance pharmacokinetic properties and target specificity .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-4-6-9-8-5-3-7-1-2-10(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYNDZPCHIGZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C=O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing high yields in a short reaction time . Another approach involves the use of substituted aromatic aldehydes and 2-hydrazinopyridine in a one-pot synthesis at room temperature .
Industrial Production Methods: While specific industrial production methods for
Biological Activity
[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde is a heterocyclic compound characterized by a fused triazole and pyrazine structure with a carbaldehyde functional group. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. Recent studies have highlighted its promising role as an anticancer agent and an antibacterial compound.
Synthesis Methods
Various synthetic routes have been developed to produce this compound. These methods often involve the use of precursors like carbonyl azides and diamino compounds, yielding derivatives with potentially enhanced biological activities.
Anticancer Properties
Recent research has identified this compound derivatives as potential inhibitors of c-Met kinase, a target in cancer therapy. For instance:
- Compound 22i demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
- Compound 17l showed promising antiproliferative activities with IC₅₀ values of 0.98 μM (A549), 1.05 μM (MCF-7), and 1.28 μM (HeLa) alongside potent kinase inhibition (c-Met IC₅₀ = 26 nM) .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- In vitro studies indicated moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, one derivative exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| This compound | Triazole-Pyrazine derivative | Anticancer (c-Met inhibition), Antibacterial |
| Pyrazinamide | Pyrazine derivative | Antitubercular activity |
| 1H-Pyrazole | Pyrazole derivative | Antimicrobial properties |
| 5-Amino-[1,2,4]triazole | Amino-substituted triazole | Anticancer properties |
The mechanisms underlying the biological activities of this compound are still under investigation. Initial studies suggest that its anticancer effects may be mediated through the inhibition of c-Met signaling pathways and induction of apoptosis in cancer cells. The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have been published that further elucidate the biological potential of this compound:
- Study on c-Met Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on c-Met kinase. The most effective compounds displayed nanomolar IC₅₀ values and significant antiproliferative effects across multiple cancer cell lines .
- Antibacterial Efficacy : A recent study assessed various derivatives for their antibacterial properties using microbroth dilution methods. Results indicated that modifications in the substituents significantly influenced the antibacterial potency against selected strains .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a valuable candidate in drug discovery. Key areas of application include:
- Anticancer Activity : Various derivatives of [1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde have shown promising anticancer properties. For instance, compound 22i demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively . Another derivative, compound 17l, exhibited IC50 values of 0.98 μM against A549 cells and displayed low hemolytic toxicity .
- Antibacterial Activity : The synthesized derivatives have also been evaluated for their antibacterial properties. Notably, compound 2e showed moderate to good antibacterial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 16 μg/mL), comparable to ampicillin .
- Other Pharmacological Activities : The compound has been linked to various other biological effects such as anti-inflammatory and anticonvulsant activities. Its structure allows for modifications that can enhance these activities further .
Case Study 1: Anticancer Properties
A study evaluated a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives for their inhibitory activities against c-Met and VEGFR-2 kinases. Compound 17l was highlighted for its strong antiproliferative activity against multiple cancer cell lines and its ability to inhibit key signaling pathways involved in tumor growth . This study underscores the potential of these compounds as dual inhibitors in cancer therapy.
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial activity, a range of triazolo[4,3-a]pyrazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant antibacterial effects, suggesting their potential as new antimicrobial agents in clinical settings .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
- Electronic Properties: The pyrazine core in [1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde confers electron-deficient character, enhancing reactivity for nucleophilic substitutions. In contrast, quinoxaline derivatives exhibit extended π-conjugation, favoring DNA intercalation and Topo II inhibition .
- Substituent Effects : The 3-carbaldehyde group in the parent compound enables Schiff base formation or further derivatization, whereas phosphonate substituents in triazolopyridines improve antifungal activity by modulating LogP and molecular conformation .
- Biological Targets: While triazolopyrazines are optimized for kinase inhibition (e.g., c-Met), triazoloquinoxalines and triazolopyrimidines target DNA-topoisomerase complexes and cardiovascular receptors, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
